1,8-Dioxaspiro[5.5]undecan-4-ol
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Overview
Description
1,8-Dioxaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dioxaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, often using reagents such as aldehydes and diols under acidic conditions . The reaction conditions may vary, but common conditions include the use of strong acids like sulfuric acid or methanesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,8-Dioxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
1,8-Dioxaspiro[5
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Industry: Utilized in the development of pheromones for pest control, particularly in agriculture.
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Similar in structure but differs in the position of the oxygen atoms.
1-oxa-9-azaspiro[5.5]undecane: Contains a nitrogen atom in the spiro ring, leading to different chemical properties.
1,4-Dioxaspiro[4.5]decan-8-ol: A smaller spirocyclic compound with different ring sizes.
Uniqueness
1,8-Dioxaspiro[5.5]undecan-4-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,8-dioxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C9H16O3/c10-8-2-5-12-9(6-8)3-1-4-11-7-9/h8,10H,1-7H2 |
InChI Key |
RKYBWLQYJNTVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(CCO2)O)COC1 |
Origin of Product |
United States |
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